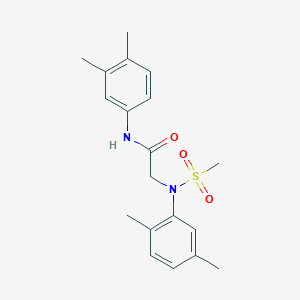![molecular formula C19H19Cl3N2O3S B3554572 N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3554572.png)
N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 2009 by researchers at Emory University, and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide works by selectively inhibiting the Kv7.2/7.3 potassium channel, which is expressed in neurons throughout the brain and plays a critical role in regulating neuronal excitability. By inhibiting this channel, this compound can reduce neuronal excitability and potentially treat diseases characterized by hyperexcitability, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing neuronal excitability, increasing seizure threshold, and reducing pain sensitivity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for the Kv7.2/7.3 potassium channel, which allows researchers to investigate the specific role of this channel in disease states. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of focus is the development of more potent and selective Kv7.2/7.3 inhibitors. Another area of interest is the investigation of this compound's potential use in treating other diseases characterized by hyperexcitability, such as tinnitus and anxiety disorders. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in treating various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to be a potent and selective inhibitor of the Kv7.2/7.3 potassium channel, which plays a critical role in regulating neuronal excitability. This compound has been used in both in vitro and in vivo studies to investigate the role of Kv7.2/7.3 channels in disease states and to identify potential therapeutic targets.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-7-9-24(10-8-14)28(26,27)18-11-16(21)5-6-17(18)22/h1-6,11,14H,7-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUMOFGPMFMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3554502.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3554510.png)
![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3554511.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3554513.png)
![methyl 4-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3554519.png)
![2-fluoro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3554526.png)
![{2-bromo-6-chloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3554539.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3554547.png)
![[2-ethoxy-4-(10-methyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B3554559.png)
![ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3554566.png)
![3-(3,4-dichlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3554577.png)

![N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3554602.png)
![dimethyl 5-{[(4-bromophenoxy)acetyl]amino}isophthalate](/img/structure/B3554603.png)